Acide xanthene-9-carboxylique

Vue d'ensemble

Description

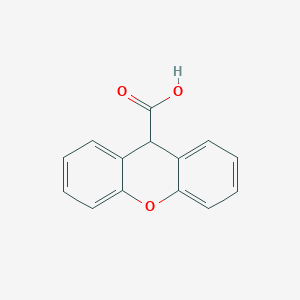

Xanthene-9-carboxylic acid is a heterocyclic compound with the molecular formula C14H10O3. It is a derivative of xanthene, characterized by the presence of a carboxyl group at the ninth position of the xanthene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .

Applications De Recherche Scientifique

Chemical Structure

The chemical structure of XCA is characterized by a fused ring system comprising a xanthene core with a carboxylic acid functional group. This configuration endows it with unique chemical properties that facilitate various reactions.

Chemistry

XCA serves as a building block in synthesizing various heterocyclic compounds. Its unique structure allows for modifications that lead to new chemical entities with potential applications in materials science and organic synthesis.

Biochemical Activity

XCA has been studied for its ability to inhibit transthyretin (TTR) conformational changes, which are critical in amyloid fibril formation associated with diseases like Alzheimer's. This inhibition suggests potential therapeutic applications in neurodegenerative diseases.

Anticancer Properties

Research indicates that xanthene derivatives, including XCA, exhibit anti-cancer activities. They have been shown to affect cellular mechanisms such as apoptosis and cell cycle arrest in breast, colon, and lung cancers by modulating key signaling pathways like PI3K/Akt and MAPK .

Therapeutic Potential

XCA has been explored for its anti-inflammatory and antimicrobial properties. Its ability to release carbon monoxide upon irradiation at specific wavelengths enhances its utility in photodynamic therapy (PDT), where it acts as a photo-CORM (carbon monoxide releasing molecule) activated by visible light .

Pharmacokinetic Studies

Fluorinated derivatives of XCA have been synthesized to improve pharmacokinetic properties, making them valuable tools for studying mGluR1 receptor physiology .

Industry

XCA is utilized in producing dyes and pigments due to its vibrant color properties. It also finds application in developing sensors for detecting biological molecules due to its fluorescent characteristics.

Data Tables

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of TTR conformational changes | |

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Photodynamic Therapy Using XCA

A study demonstrated that 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid acts as a photo-CORM, effectively releasing CO upon light activation. This property was utilized in PDT to target cancer cells selectively while minimizing damage to surrounding tissues .

Case Study 2: Inhibition of Amyloid Fibril Formation

Research highlighted the efficacy of XCA in preventing TTR-induced amyloid fibril formation. The compound was shown to stabilize TTR's native conformation, suggesting its potential role in treating amyloid-related diseases .

Mécanisme D'action

Target of Action

It is known that xanthene derivatives can inhibit the transthyretin (ttr) conformational changes, which facilitate amyloid fibril formation . This suggests that Xanthene-9-carboxylic acid might interact with similar targets.

Mode of Action

This water-soluble fluorescein analogue releases carbon monoxide in both water and methanol upon irradiation at 500 nm . This suggests that Xanthene-9-carboxylic acid might have a similar mode of action.

Biochemical Pathways

Xanthones, a class of compounds to which xanthene-9-carboxylic acid belongs, have been shown to affect various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk .

Result of Action

It is known that xanthene derivatives can inhibit the ttr conformational changes, which facilitate amyloid fibril formation . This suggests that Xanthene-9-carboxylic acid might have similar effects.

Action Environment

One study introduces 6-hydroxy-3-oxo-3h-xanthene-9-carboxylic acid as a photocorm, which releases carbon monoxide upon irradiation at 500 nm . This suggests that light could be an environmental factor influencing the action of Xanthene-9-carboxylic acid.

Analyse Biochimique

Biochemical Properties

Xanthene-9-carboxylic acid is known to interact with various biomolecules. It has been reported to inhibit the Transthyretin (TTR) conformational changes that facilitate amyloid fibril formation . This suggests that Xanthene-9-carboxylic acid may interact with proteins such as TTR and potentially influence biochemical reactions.

Cellular Effects

Xanthone derivatives have been reported to exhibit anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . It is plausible that Xanthene-9-carboxylic acid may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of Xanthene-9-carboxylic acid is not well-defined. It is known to inhibit the TTR conformational changes , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that xanthone biosynthesis in plants involves the shikimate and the acetate pathways . It would be interesting to explore if Xanthene-9-carboxylic acid is involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Xanthene-9-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of xanthone using Huang-Minlon reduction, followed by carboxylation . Another method includes the transesterification of the ethyl ester of commercially available xanthene-9-carboxylic acid to yield its 3-quinuclidinyl ester .

Industrial Production Methods: Industrial production of xanthene-9-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: Xanthene-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the xanthene ring structure.

Substitution: Substitution reactions can introduce various functional groups into the xanthene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield xanthone derivatives, while substitution can introduce various functional groups into the xanthene ring .

Comparaison Avec Des Composés Similaires

Xanthone: A parent compound of xanthene-9-carboxylic acid, known for its diverse biological activities.

Fluorene-9-carboxylic acid: Another carboxylic acid derivative with similar structural features.

Anthracene-9-carboxylic acid: Shares a similar carboxyl group placement but differs in the core structure.

Uniqueness: Xanthene-9-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit TTR conformational changes and its potential therapeutic applications set it apart from other similar compounds .

Activité Biologique

Propyl carbamate, an organic compound with the molecular formula C₄H₉NO₂, belongs to the carbamate class of compounds. These compounds are derived from carbamic acid and are characterized by a propyl group attached to the carbamate functional group. Propyl carbamate has garnered interest due to its potential applications in agriculture and pharmaceuticals, particularly as a fungicide and insecticide. This article delves into the biological activity of propyl carbamate, presenting data tables, case studies, and detailed research findings.

The structure of propyl carbamate can be represented as follows:

where R is the propyl group. The compound exhibits a range of biological activities, primarily due to its interaction with various biological pathways.

Biological Activities

1. Insecticidal and Fungicidal Properties

Propyl carbamate has been noted for its potential use as an insecticide and fungicide. Its mechanism involves interference with the nervous systems of pests, similar to other carbamates that inhibit acetylcholinesterase (AChE) activity, leading to accumulation of acetylcholine and subsequent paralysis in insects .

2. Toxicity Profile

Despite its agricultural applications, propyl carbamate poses certain risks. It has been associated with skin irritation and allergic reactions in sensitive individuals. The compound's toxicity is comparable to other carbamates, which can exhibit cholinesterase inhibitory properties .

3. Case Studies on Carbamate Poisoning

Research indicates that carbamate poisoning is prevalent in agricultural settings where these compounds are misused. A study conducted on 29 medico-legal cases in Kerala revealed that many victims were farmers who accidentally ingested carbamates while handling pesticides . The post-mortem findings indicated significant histopathological changes across multiple organs, including pulmonary edema and liver congestion .

Table 1: Summary of Biological Activities of Propyl Carbamate

The primary mechanism through which propyl carbamate exerts its biological effects appears to involve the inhibition of enzymes like AChE, which is crucial for neurotransmitter breakdown in both insects and mammals. This inhibition results in overstimulation of the nervous system, leading to toxic effects.

Environmental Impact

Research suggests that propyl carbamate may resist biodegradation in soil and water environments . This resistance raises concerns about its long-term ecological effects, particularly in agricultural regions where it is frequently applied.

Propriétés

IUPAC Name |

9H-xanthene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBFNCXKYIEYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231501 | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-07-5 | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A81F6A8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.